molecular formula C23H23N3O5S B608260 1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate CAS No. 872422-30-5

1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate

Cat. No. B608260
CAS RN: 872422-30-5
M. Wt: 453.51
InChI Key: KRDZHKRBOOXUIR-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JTT-010 is a protein kinase C-beta isoform selective inhibitor.

Scientific Research Applications

Synthesis and Inhibition Activity

  • Caspase-3 Inhibitory Activity : A synthesis method for compounds, including 1H-Pyrrole-2,5-dione derivatives, has been developed. Two of these compounds were identified as potent inhibitors of caspase-3, suggesting a noncompetitive and reversible character of inhibition (Kravchenko et al., 2005).

Chemical Synthesis and Properties

  • Synthesis of Pyrrolo-Indoles : A study detailed a new synthesis route for pyrrolo-[3,2-f]indoles and the novel pyrrolo[3,2-f; 4,5-f′]diindole system, expanding the scope of chemical structures accessible for research (Chunchatprasert & Shannon, 1996).

  • Pyrrolo[3,2-b]Pyrrole-1,4-diones Derivatives : Research on the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives highlighted their potential in forming thin films with unique structural ordering, useful in material science and photophysical applications (Gendron et al., 2014).

  • Recyclization Reactions : A study investigated the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea, contributing to the understanding of complex chemical reactions involving pyrrole derivatives (Dmitriev et al., 2011).

  • Chloromaleimidobenzenesulfonylhydrazones Synthesis : This study involved the synthesis of a new series of imidosulfonylhydrazones, exploring the therapeutic potential of cyclic imides including pyrrole derivatives (Silva et al., 2006).

Polymer Chemistry and Luminescence

  • Luminescent Polymers Incorporating Pyrrole Units : Research described the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, highlighting their solubility and strong fluorescence, relevant for advanced material applications (Zhang & Tieke, 2008).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : A study on 1H-pyrrole-2,5-dione derivatives demonstrated their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium, indicating their potential in industrial applications (Zarrouk et al., 2015).

Medicinal Chemistry

  • Search for Kinase Inhibitors : Research focused on finding inhibitors of bacterial and human protein kinases among derivatives of diazepines[1,4] annelated with maleimide and indole cycles, contributing to the development of potential therapeutic agents (Danilenko et al., 2008).

  • Inhibitors of Glycolic Acid Oxidase : A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were studied as inhibitors of glycolic acid oxidase, showing potential in medical applications (Rooney et al., 1983).

Chemiluminescence

  • Chemiluminescent Compounds Synthesis : The synthesis of chemiluminescent compounds containing pyrrole and pyridazine units was achieved. These compounds glow in the presence of hydrogen peroxide, useful in chemiluminescence studies (Algi et al., 2017).

Antiviral Activity

  • Antiviral Activity of Derivatives : Synthesis of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were conducted. Some of these compounds showed in vitro efficacy against influenza virus, highlighting their potential in antiviral drug development (Ivashchenko et al., 2014).

properties

CAS RN

872422-30-5

Product Name

1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate

Molecular Formula

C23H23N3O5S

Molecular Weight

453.51

IUPAC Name

3-[(2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-phenylpyrrole-2,5-dione;methanesulfonic acid

InChI

InChI=1S/C22H19N3O2.CH4O3S/c23-11-13-10-17-19(15-8-4-5-9-16(15)25(17)12-13)20-18(21(26)24-22(20)27)14-6-2-1-3-7-14;1-5(2,3)4/h1-9,13H,10-12,23H2,(H,24,26,27);1H3,(H,2,3,4)/t13-;/m1./s1

InChI Key

KRDZHKRBOOXUIR-BTQNPOSSSA-N

SMILES

CS(=O)(=O)O.C1C(CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CC=CC=C5)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JTT-010;  JTT 010;  JTT010; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate
Reactant of Route 2
1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate
Reactant of Route 3
1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate
Reactant of Route 4
1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate
Reactant of Route 5
1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate
Reactant of Route 6
1H-Pyrrole-2,5-dione, 3-((2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo(1,2-a)indol-9-yl)-4-phenyl-, monomethanesulfonate

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